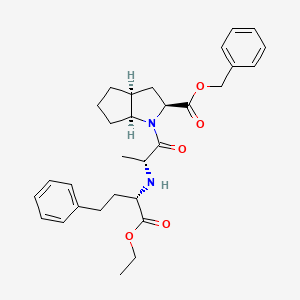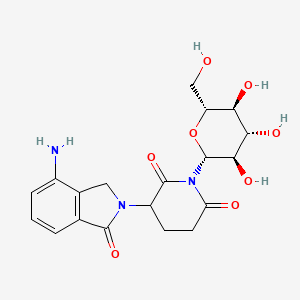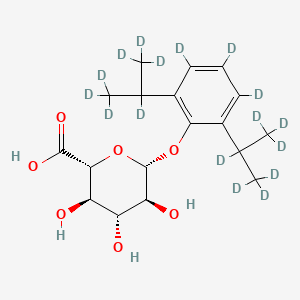
Propofol-d17 beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propofol-d17 beta-D-Glucuronide: is a deuterium-labeled derivative of Propofol beta-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for precise tracking and quantification in various analytical and pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propofol-d17 beta-D-Glucuronide is synthesized by incorporating deuterium into Propofol beta-D-Glucuronide. The process involves the glucuronidation of deuterated propofol using uridine diphosphate glucuronosyltransferases (UGTs). The reaction conditions typically include the use of deuterated solvents and controlled temperature settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated propofol and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions: Propofol-d17 beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated propofol.
Substitution: Substitution reactions can occur at the glucuronide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed:
Oxidation: Deuterated metabolites of propofol.
Reduction: Deuterated propofol.
Substitution: Modified glucuronide derivatives
Aplicaciones Científicas De Investigación
Chemistry: Propofol-d17 beta-D-Glucuronide is used as a tracer in chemical reactions to study the metabolic pathways and reaction mechanisms of propofol. It helps in understanding the pharmacokinetics and dynamics of propofol in various biological systems .
Biology: In biological research, the compound is used to study the metabolism and excretion of propofol in living organisms. It aids in the identification of metabolic pathways and the role of UGTs in drug metabolism .
Medicine: The compound is used in pharmacological studies to investigate the effects of propofol and its metabolites on different physiological systems. It helps in understanding the drug’s safety, efficacy, and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new anesthetic drugs. It serves as a reference standard in quality control and regulatory compliance .
Mecanismo De Acción
Propofol-d17 beta-D-Glucuronide exerts its effects through the modulation of gamma-aminobutyric acid (GABA) receptors. The compound enhances the inhibitory function of GABA by binding to GABA-A receptors, leading to sedation and anesthesia. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in the body .
Comparación Con Compuestos Similares
Propofol beta-D-Glucuronide: The non-deuterated version of the compound.
Propofol: The parent compound used as an anesthetic.
2,6-Bis(1-methylethyl)phenyl-d17 beta-D-Glucopyranosiduronic Acid: Another deuterated derivative .
Uniqueness: Propofol-d17 beta-D-Glucuronide is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it an invaluable tool in pharmacokinetic and metabolic studies compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C18H26O7 |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D |
Clave InChI |
JZSJIASBMOIIKI-SJJXVSGXSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



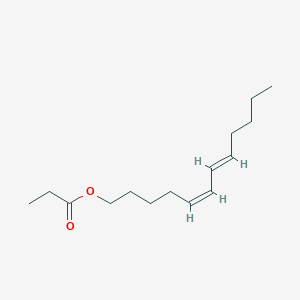
![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
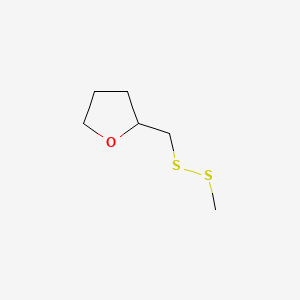
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
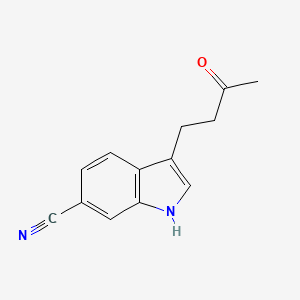
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
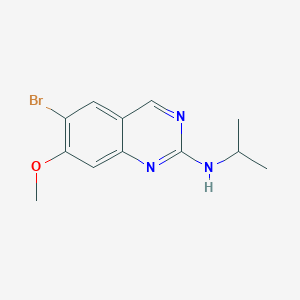

![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
